2-(4-Chlorophenyl)ethanethioamide

Synthetic Intermediate AT2 Receptor Medicinal Chemistry

2-(4-Chlorophenyl)ethanethioamide (CAS: 17518-48-8) is an organic compound classified as a thioamide derivative, characterized by a 4-chlorophenyl group attached to an ethanethioamide backbone. It is a solid with a melting point typically reported in the range of 129-131 °C.

Molecular Formula C8H8ClNS
Molecular Weight 185.67 g/mol
CAS No. 17518-48-8
Cat. No. B097686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)ethanethioamide
CAS17518-48-8
Molecular FormulaC8H8ClNS
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=S)N)Cl
InChIInChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyQHCDYIRWTPEABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)ethanethioamide (CAS 17518-48-8) Procurement: Properties, Synthesis, and Core Research Applications


2-(4-Chlorophenyl)ethanethioamide (CAS: 17518-48-8) is an organic compound classified as a thioamide derivative, characterized by a 4-chlorophenyl group attached to an ethanethioamide backbone . It is a solid with a melting point typically reported in the range of 129-131 °C . The compound is known to be insoluble in water and is stable under normal temperature and pressure, with recommendations to avoid contact with strong oxidizing agents [1]. Its primary application in research is as a synthetic intermediate, with literature indicating its utility in the preparation of pharmaceutical compounds, specifically AT2 receptor agonists .

Why 2-(4-Chlorophenyl)ethanethioamide Cannot Be Simply Substituted: Physicochemical and Synthetic Implications


Procurement of this specific thioamide is not interchangeable with other thioamides or aryl-substituted analogs. The 4-chloro substituent on the phenyl ring is a critical structural feature that dictates the compound's physicochemical properties, most notably its lipophilicity, with a calculated LogP of 2.87 . This property directly influences its behavior in subsequent synthetic steps, its solubility profile, and its potential for biological interactions . Generic substitution with a compound lacking the chloro group (e.g., phenyl ethanethioamide), or one with a different substituent (e.g., 4-methyl or 4-bromo), would alter the electronic distribution and steric profile of the molecule, leading to different reaction kinetics and product outcomes . Therefore, when a synthetic route or research protocol specifies 2-(4-Chlorophenyl)ethanethioamide, it is specifying a set of physical and chemical properties that are not replicated by other compounds in its class.

2-(4-Chlorophenyl)ethanethioamide: Quantified Evidence for Scientific Selection


2-(4-Chlorophenyl)ethanethioamide's Utility as a Precursor for AT2 Receptor Agonists: Comparative Synthetic Yield Data

The compound serves as a key intermediate in the synthesis of AT2 receptor agonists. While direct biological data on the compound itself is limited, its documented use as a building block in a specific synthetic route provides a quantifiable advantage. The synthesis from its precursor, p-chlorobenzonitrile, achieves a reported yield of 90% for this step, producing a white crystalline solid . This high yield makes it a cost-effective and reliable intermediate for preparing more complex molecules, in contrast to using alternative synthetic routes that may involve lower yields or less efficient building blocks.

Synthetic Intermediate AT2 Receptor Medicinal Chemistry

Lipophilicity (LogP) of 2-(4-Chlorophenyl)ethanethioamide as a Determinant of its Pharmacological and Chemical Behavior

The predicted lipophilicity of 2-(4-chlorophenyl)ethanethioamide is a key differentiating factor. The compound has a calculated LogP value of 2.87 . This value is a critical parameter for predicting membrane permeability, solubility, and the potential for off-target binding in biological systems . For comparison, a hypothetical analog lacking the chlorine substituent (e.g., 2-phenylethanethioamide) would have a significantly lower LogP. This difference in LogP is not a minor variation; it can translate to orders of magnitude difference in distribution within a biological system or in the extraction efficiency during a chemical workup.

Physicochemical Properties Lipophilicity Drug Discovery

Melting Point and Crystallinity of 2-(4-Chlorophenyl)ethanethioamide: Implications for Purity and Formulation

The compound is a solid at room temperature with a reported melting point range of 129-131 °C . This physical property is a critical quality control parameter and can affect formulation and handling. For instance, an analog with a 4-bromo substituent (2-(4-bromophenyl)ethanethioamide) is likely to have a different, likely higher, melting point due to the increased mass and different intermolecular forces of the bromine atom. The specific, narrow melting point range of the chloro-substituted compound allows for easy verification of identity and purity through simple analytical techniques like melting point determination.

Material Science Quality Control Formulation

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)ethanethioamide (CAS 17518-48-8)


Synthesis of AT2 Receptor Agonist Libraries for Cardiovascular and Renal Research

Given its documented use as an intermediate in preparing AT2 receptor agonists, 2-(4-chlorophenyl)ethanethioamide is a logical procurement choice for medicinal chemistry programs focused on this target. The AT2 receptor is a component of the renin-angiotensin system and is a target for conditions like hypertension and tissue fibrosis . Sourcing this specific compound enables the efficient synthesis of structurally diverse agonists for structure-activity relationship (SAR) studies, leveraging the high-yielding synthetic route already established in the literature .

Method Development for Thioamide Synthesis and Functionalization

The unique reactivity of the thioamide group (-CSNH2) makes this compound a valuable substrate for developing new synthetic methodologies. Its specific LogP of 2.87 and the electron-withdrawing nature of the 4-chloro substituent provide a well-defined chemical environment for exploring reactions such as oxidation to sulfoxides/sulfones, reduction to amines, or nucleophilic substitution at the phenyl ring . Procuring this specific compound ensures that researchers are working with a substrate whose properties and reaction outcomes are predictable and well-characterized .

Physicochemical Property Studies in Drug Design and Materials Science

The compound's calculated LogP of 2.87 and melting point of 129-131 °C make it a useful tool for studies correlating molecular structure with physical properties . It can serve as a calibrant or a test compound in the development of computational models for predicting LogP or in studies of crystallization and solid-state properties. For procurement, this means the material has value beyond a specific biological assay and can be used in broader methodological and fundamental research applications.

In Vitro Pharmacology Studies Focused on Enzyme Inhibition (Exploratory)

While limited and not fully validated, preliminary data in databases like BindingDB report activity against targets such as acetylcholinesterase (AChE) and Stearoyl-CoA desaturase (SCD) [1][2]. While these findings require independent confirmation and are not suitable as primary procurement justification, they suggest that 2-(4-chlorophenyl)ethanethioamide could be used as a starting point for exploratory medicinal chemistry campaigns or as a tool compound in specific enzyme inhibition assays. Its use in such exploratory work is supported by the fact that the compound's specific physicochemical properties (LogP, etc.) may contribute to its observed in vitro profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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